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Compound of Interest

Compound Name: 2'-Hydroxypropiophenone

Cat. No.: B1664087 Get Quote

An In-depth Technical Guide to 2'-Hydroxypropiophenone: Molecular Structure, Properties,

and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Hydroxypropiophenone, a

versatile ketone with significant applications in organic synthesis and drug development. This

document details its molecular structure, chemical formula, and physical properties, and

includes detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Formula
2'-Hydroxypropiophenone, also known as 1-(2-hydroxyphenyl)propan-1-one, is an aromatic

organic compound.[1][2] Its structure consists of a propiophenone core substituted with a

hydroxyl group at the ortho position of the phenyl ring.[3] This strategic placement of the

hydroxyl group imparts unique reactivity to the molecule, making it a valuable intermediate in

various chemical syntheses.[1][3]

The chemical formula for 2'-Hydroxypropiophenone is C₉H₁₀O₂.[4]

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 1-(2-hydroxyphenyl)propan-1-one[1]

CAS Number 610-99-1[1]

Molecular Weight 150.17 g/mol [1]

InChI
InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-

9(7)11/h3-6,11H,2H2,1H3[4]

InChIKey KDUWXMIHHIVXER-UHFFFAOYSA-N[5]

SMILES CCC(=O)C1=CC=CC=C1O[5]

Physicochemical Properties
2'-Hydroxypropiophenone is typically a clear brown or pale yellow oily liquid at room

temperature.[3] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties

Property Value

Appearance Clear brown to pale yellow liquid[3]

Boiling Point 115 °C at 15 mmHg[3]

Density 1.094 g/mL at 25 °C[3]

Refractive Index n20/D 1.548[3]

Solubility Moderately soluble in organic solvents.[5]

Synthesis
The primary method for synthesizing 2'-Hydroxypropiophenone is the Fries rearrangement of

phenyl propionate.[6] This reaction involves the migration of the propionyl group from the

phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride

(AlCl₃).[6] The reaction is selective for the ortho and para positions, with the ratio of the

products being influenced by reaction conditions such as temperature.[7]
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Experimental Protocol: Synthesis of 2'-
Hydroxypropiophenone via Fries Rearrangement
This protocol is adapted from general procedures for the Fries rearrangement.[7][8]

Materials:

Phenyl propionate

Anhydrous aluminum chloride (AlCl₃)

Nitromethane (solvent)

Hydrochloric acid (HCl), dilute solution

Dichloromethane (or other suitable organic solvent for extraction)

Anhydrous magnesium sulfate (or sodium sulfate) for drying

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory

funnel, etc.)

Heating mantle and stirrer

Ice bath

Procedure:

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

dissolve phenyl propionate in nitromethane.

Cool the flask in an ice bath to 0-5 °C.

Slowly add anhydrous aluminum chloride to the stirred solution. An exothermic reaction may

occur, so maintain the temperature below 10 °C.

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature.
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Heat the reaction mixture under reflux for a specified time (typically several hours,

optimization may be required). The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and then carefully pour

it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to

decompose the aluminum chloride complex.

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude product can be purified by vacuum distillation or column chromatography to yield

pure 2'-Hydroxypropiophenone.

Spectroscopic Characterization
The structure of the synthesized 2'-Hydroxypropiophenone can be confirmed using various

spectroscopic techniques.

¹H NMR Spectroscopy
Experimental Protocol:

Prepare a sample by dissolving a small amount of 2'-Hydroxypropiophenone in a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard.

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.[9]

Process the spectrum to obtain chemical shifts (δ), integration values, and coupling

constants (J).
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Expected ¹H NMR Data: The spectrum will show characteristic signals for the aromatic protons,

the ethyl group protons, and the hydroxyl proton.

Infrared (IR) Spectroscopy
Experimental Protocol:

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

[10]

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the liquid directly on the crystal.

Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).[11]

Expected IR Data: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl

group (O-H stretch), the carbonyl group (C=O stretch), aromatic C-H stretches, and C-C bonds

within the aromatic ring.

Mass Spectrometry (MS)
Experimental Protocol:

Introduce a small amount of the sample into the mass spectrometer, typically using a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionize the sample using a suitable method, such as electron ionization (EI).

Analyze the resulting fragments to determine the mass-to-charge ratio (m/z) of the molecular

ion and major fragment ions.[12]

Expected MS Data: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of 2'-Hydroxypropiophenone (150.17 g/mol ), along with other fragment

ions that can help confirm the structure.

Table 3: Summary of Spectroscopic Data
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Technique Key Features

¹H NMR
Signals for aromatic, ethyl, and hydroxyl

protons[4]

IR
O-H stretch, C=O stretch, aromatic C-H and

C=C stretches[11]

Mass Spec
Molecular ion peak (m/z = 150) and

characteristic fragmentation pattern

Applications in Drug Development
2'-Hydroxypropiophenone is a valuable building block in the synthesis of more complex

organic molecules, particularly in the pharmaceutical industry.[2] Its primary application lies in

the stereoselective synthesis of vicinal diols, such as 1-phenylpropane-1,2-diol.[2] These chiral

diols are crucial intermediates in the preparation of a variety of active pharmaceutical

ingredients (APIs), where the specific stereochemistry is often essential for therapeutic efficacy

and safety.[2] The presence of both a hydroxyl and a ketone functional group allows for a range

of chemical transformations, making it a versatile precursor in medicinal chemistry.[2]

Logical Relationship of Key Characteristics
The following diagram illustrates the interconnectedness of the key properties and applications

of 2'-Hydroxypropiophenone.
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Figure 1. Key Aspects of 2'-Hydroxypropiophenone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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